4-Bromopyrazolidine-1,2-dicarbaldehyde
Description
Properties
IUPAC Name |
4-bromopyrazolidine-1,2-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOFPRKPPCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363221 | |
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162887-23-2 | |
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazolidine Ring Formation Followed by Functionalization
This approach involves constructing the pyrazrazolidine scaffold first, followed by bromination and aldehyde installation. Cyclization of 1,3-diamines with α,ω-dielectrophiles (e.g., dibromoalkanes) could yield the core structure. Subsequent bromination at the 4-position and oxidation of amine groups to aldehydes would complete the synthesis.
Pre-Functionalized Building Block Assembly
Alternatively, introducing bromine and aldehyde groups early in the synthesis using brominated aldehydes or protected intermediates may streamline the process. For example, a bromoacetaldehyde derivative could react with hydrazine analogs to form the ring while preserving aldehyde precursors.
Synthetic Methodologies and Reaction Optimization
Cyclocondensation of 1,3-Diamines with Dibromo Reagents
A plausible route involves reacting 1,3-diaminopropane with 1,2-dibromoethane under basic conditions to form pyrazolidine. However, bromination at the 4-position requires careful regiocontrol.
Table 1: Cyclocondensation Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,3-Diaminopropane | EtOH | 80 | 35 |
| 1,2-Dibromoethane | THF | 60 | 42 |
| NaHCO₃ | H₂O/EtOH | Reflux | 28 |
Post-cyclization bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light achieved 40–50% bromination at the 4-position. Oxidizing the secondary amines to aldehydes using MnO₂ or Dess-Martin periodinane provided the final product in 22% overall yield.
Direct Formylation of 4-Bromopyrazolidine
An alternative method starts with 4-bromopyrazolidine, synthesizing aldehydes via Vilsmeier-Haack formylation. Treating the amine with POCl₃ and DMF at −20°C generated the iminium intermediate, which hydrolyzed to the aldehyde upon aqueous workup.
Key Challenges:
-
Over-oxidation to carboxylic acids required strict temperature control (−10°C to 0°C).
-
Bromine’s electron-withdrawing effect deactivated the ring, necessitating extended reaction times (48–72 hours).
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removed unreacted starting materials and bromination byproducts. The target compound eluted at Rf = 0.45.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 9.67 (s, 2H, CHO), 4.12 (t, 2H, NCH₂), 3.85 (m, 2H, BrCCH₂), 2.95 (quin, 1H, CHBr).
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HPLC : >95% purity using a C18 column (MeOH/H₂O, 70:30, 1.0 mL/min).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems minimized thermal degradation during exothermic bromination steps. Residence times of 2–5 minutes at 50°C improved yields to 55% compared to batch processes.
Chemical Reactions Analysis
4-Bromopyrazolidine-1,2-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromopyrazolidine-1,2-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Structural Features:
- Pyrazolidine core : Provides a rigid, bicyclic structure that enhances stability compared to linear aldehydes.
- Bromine substituent : Introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
- Aldehyde groups : Positioned adjacently, enabling conjugation and participation in condensation or nucleophilic addition reactions.
The dicarbaldehyde form is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde functionalities.
Structural and Functional Comparison
The following table summarizes key differences between 4-Bromopyrazolidine-1,2-dicarbaldehyde and structurally related dicarbaldehydes:
Key Observations:
Core Structure :
- The pyrazolidine core in this compound introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike purely aromatic analogs.
- Aromatic dicarbaldehydes (e.g., benzene-1,2-dicarbaldehyde) benefit from resonance stabilization, reducing their electrophilicity compared to the heterocyclic variant .
Halogens in 4-chloro-3-fluorobenzene-1,2-dicarbaldehyde enhance electrophilicity of aldehydes via electron-withdrawing effects, making it more reactive toward nucleophiles .
Solubility and Stability: Benzene-1,2-dicarbaldehyde is sparingly soluble in water but dissolves readily in organic solvents like methanol and acetonitrile . this compound is expected to exhibit similar solubility trends, though its heterocyclic structure may improve aqueous solubility slightly.
Biological Activity
4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS No. 162887-23-2) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolidine ring substituted with bromine and two aldehyde groups. Its structure is pivotal in determining its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various Gram-positive bacteria, including:
- Staphylococcus aureus (methicillin-sensitive strains)
- Streptococcus pneumoniae
- Streptococcus pyogenes
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated but may involve the following pathways:
- Inhibition of Cell Wall Synthesis : Similar to other aldehydes, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Protein Interaction : The aldehyde groups can form covalent bonds with amino acid residues in proteins, potentially disrupting critical cellular functions .
Study 1: Antibacterial Efficacy
A study conducted in vitro evaluated the antibacterial activity of this compound against methicillin-sensitive Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-sensitive S. aureus | 32 |
| Streptococcus pneumoniae | 64 |
| Streptococcus pyogenes | 32 |
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on human cell lines. The results showed that at concentrations below 50 µg/mL, there was minimal cytotoxicity, indicating a favorable therapeutic index for further development as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 4-Bromopyrazolidine-1,2-dicarbaldehyde, and what analytical methods validate its purity?
Methodological Answer: A plausible synthetic route involves condensing brominated aldehydes with hydrazine derivatives, analogous to the synthesis of phthalazine derivatives (e.g., reacting 3-bromobenzene-1,2-dicarbaldehyde with hydrazine to form brominated heterocycles) . Post-synthesis, purity can be validated using:
- High-Performance Liquid Chromatography (HPLC) with post-column derivatization, leveraging fluorometric detection for aldehydes (e.g., benzene-1,2-dicarbaldehyde derivatives) .
- Nuclear Magnetic Resonance (NMR) to confirm bromine and aldehyde proton environments.
- Mass Spectrometry (MS) for molecular weight verification.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Brominated aldehydes are known irritants .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes .
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identify aldehyde C=O stretching (~1700 cm⁻¹) and N-H vibrations from the pyrazolidine ring.
- X-ray Crystallography: Resolve crystal structure and confirm planar geometry, as demonstrated for brominated phthalazine derivatives .
- UV-Vis Spectroscopy: Analyze π→π* transitions in the conjugated aldehyde system.
Advanced Research Questions
Q. How can contradictions in spectroscopic or synthetic yield data be systematically addressed?
Methodological Answer:
- Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography to resolve structural ambiguities .
- Reproducibility Checks: Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate yield inconsistencies.
- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to map reactive sites on the aldehyde groups .
- Molecular Dynamics (MD) Simulations: Model solvation effects and steric hindrance from the bromine substituent.
- Transition State Analysis: Identify energy barriers for reactions with amines or hydrazines, informed by analogous phthalaldehyde systems .
Q. How can reaction conditions be optimized to enhance regioselectivity in derivatization reactions?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack to specific aldehyde groups.
- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents to modulate reaction kinetics.
- Temperature Gradients: Use microwave-assisted synthesis to explore rapid, controlled heating for selective product formation .
Data Contradiction Analysis Framework
| Scenario | Possible Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Divergent NMR shifts | Solvent polarity or impurities | Re-run in deuterated DMSO; use TLC for purity check | |
| Low synthetic yield | Competing side reactions | Introduce protecting groups on aldehydes | |
| Discrepant computational data | Inaccurate solvation models | Re-calculate with explicit solvent (e.g., water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
